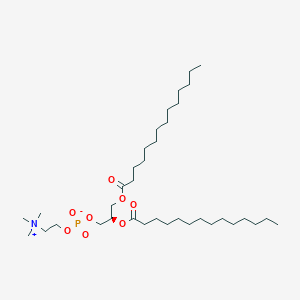
1,2-Dimyristoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes . It is a 1,2-diacyl-sn-glycero-3-phosphocholine where the two phosphatidyl acyl groups are specified as tetradecanoyl (myristoyl) . It has a role as an antigen and a mouse metabolite .
Molecular Structure Analysis
The molecular formula of DMPC is C36H72NO8P . The InChI string and SMILES string, which represent the molecular structure, are also provided .Physical And Chemical Properties Analysis
DMPC is a powder form substance . It is a type of phosphoglycerides and should be stored at −20°C .Applications De Recherche Scientifique
Neurotherapy and Drug Delivery
DMPC coated on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) has advantages in neurotherapy and drug delivery . DMPC/PVP-SPIONs were effectively distributed on the membranes of axons, as well as dendritic and myelin sheaths . The attachment of nanoparticles to bio-membranes in the brain could result from similar phospholipid structures of DMPC and the membranes .
Enhancing Nanoparticle Adhesion to Bio-Membranes
DMPC promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain . DMPC/PVP-SPIONs were transported in the brain faster than those without DMPC . In vitro experiments found that DMPC/PVP-SPIONs enter cells more easily .
Interaction with Antimicrobial Peptides
DMPC has been used to study the interactions of antimicrobial peptides L- and D-phenylseptin . Both peptides have similar binding constants to the DMPC lipid bilayers, in the order of 10^6 M^−1, and form an α-helix structure in the DMPC lipid bilayers .
Lipid Bilayer Studies
DMPC is used in lipid bilayer studies to analyze organelle and cell membranes . It’s also been used to study molecules in membranes, such as the interaction between DMPC and proteins in lab-constructed dimyristoylphosphatidylcholine vesicles .
Phospholipid Analysis Standard
DMPC has been used as a standard for phospholipid analysis by LC-ESI-MS .
Enhancing Antiproliferative Effect of Carmofur
DMPC has the ability to enhance the constancy and in vitro antiproliferative effect of carmofur .
Mécanisme D'action
Target of Action
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a synthetic phospholipid used in the study of lipid monolayers and bilayers . It primarily targets cell membranes , specifically the membranes of axons, dendritic and myelin sheaths .
Mode of Action
DMPC interacts with cell membranes due to its similar phospholipid structure . When coated on the surface of nanoparticles, it promotes their adhesion to bio-membranes . This interaction results in changes in the distribution of these nanoparticles in cells .
Biochemical Pathways
The biochemical pathways affected by DMPC are primarily related to its role in facilitating the adhesion of nanoparticles to bio-membranes . This can lead to potential applications in drug delivery or activating neuron membrane channels .
Pharmacokinetics
It’s noted that dmpc-coated nanoparticles are transported in the brain faster than those without dmpc .
Result of Action
The primary result of DMPC’s action is the enhanced distribution of nanoparticles on cell membranes . In vitro experiments have found that DMPC-coated nanoparticles enter cells more easily .
Action Environment
The action of DMPC can be influenced by environmental factors. For instance, the distribution and transport of DMPC-coated nanoparticles in the brain were explored at different time periods, suggesting that temporal factors may influence DMPC’s action .
Propriétés
IUPAC Name |
[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860227 | |
| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS], Solid | |
| Record name | Dimyristoyl lecithin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10507 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PC(14:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dimyristoyl-sn-glycero-3-phosphocholine | |
CAS RN |
18194-24-6 | |
| Record name | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristoyl lecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QK2NZ2T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(14:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine?
A1: The molecular formula of DMPC is C36H72NO8P, and its molecular weight is 677.93 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize DMPC?
A2: Several spectroscopic techniques are employed for DMPC characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular structure, dynamics, and interactions with other molecules. [, , , , , , , , , , , , ]
- Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of peptides and proteins interacting with DMPC bilayers. [, , , , ]
- Fluorescence Spectroscopy: Employs fluorescent probes like PRODAN to study membrane fluidity, polarity, and interactions. [, , , , ]
- Infrared (IR) Spectroscopy: Offers information on molecular vibrations and conformational changes within the lipid bilayer. [, , , , ]
- Raman Spectroscopy: Similar to IR, it provides complementary information about molecular vibrations and structural changes. [, ]
Q3: How does the phase transition temperature of DMPC affect its applications?
A3: DMPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) around 23 °C [, ]. This property makes it useful for studying temperature-dependent membrane processes. Below Tm, DMPC forms a tightly packed gel phase, while above Tm, it transitions into a more fluid liquid crystalline phase.
Q4: What factors can influence the stability of DMPC liposomes?
A4: Several factors can affect DMPC liposome stability, including:
- Temperature: Temperatures above Tm can increase the rate of lipid degradation [].
- Ionic Strength: High salt concentrations can shield charges on the liposome surface, impacting stability. []
- Presence of Cholesterol: Cholesterol can increase the stability and rigidity of DMPC liposomes [, , , ].
Q5: Can DMPC be used to create supported lipid bilayers (SLBs) on different surfaces?
A5: Yes, DMPC readily forms SLBs on various surfaces, including silica (SiO2) and gold (Au) [, , , ]. The formation and stability of these SLBs depend on factors like surface charge, ionic strength, and the presence of other molecules.
Q6: How do antimicrobial peptides interact with DMPC bilayers?
A6: Antimicrobial peptides, such as L- and D-phenylseptin, interact with DMPC bilayers and adopt an α-helical structure []. The interaction involves hydrophobic interactions between the peptide and the lipid acyl chains and electrostatic interactions with the phospholipid headgroups.
Q7: How does the presence of cholesterol affect the interaction of molecules with DMPC bilayers?
A7: Cholesterol can significantly impact the interaction of molecules with DMPC bilayers. For example, cholesterol can enhance the partitioning of some drugs into the bilayer [, , ] while reducing the binding of others, like amantadine, to membrane proteins embedded in the bilayer [].
Q8: Can nanoparticles be functionalized with DMPC to enhance their interaction with biological membranes?
A8: Yes, coating nanoparticles with DMPC can enhance their adhesion to biomembranes [, ]. This is attributed to the structural similarity between DMPC and natural phospholipids, promoting fusion with cell membranes.
Q9: How does DMPC interact with proteins incorporated into the lipid bilayer?
A9: DMPC can interact with membrane proteins in several ways. For instance, the presence of a protein can influence the ordering of the surrounding DMPC molecules and vice versa [, , ]. These interactions are crucial for protein function and membrane organization.
Q10: What computational techniques are used to study DMPC?
A10: Molecular dynamics (MD) simulations are commonly used to investigate the behavior of DMPC bilayers [, , , ]. These simulations provide insights into membrane properties, lipid dynamics, and interactions with other molecules at the atomic level.
Q11: How can the release of drugs from DMPC liposomes be controlled?
A11: Various strategies can be employed to control drug release from DMPC liposomes, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)

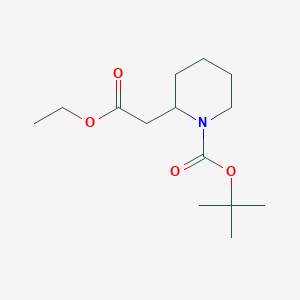
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
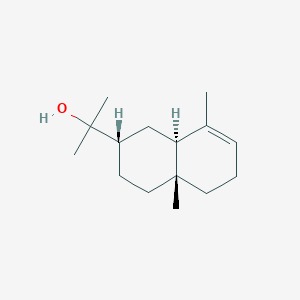
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
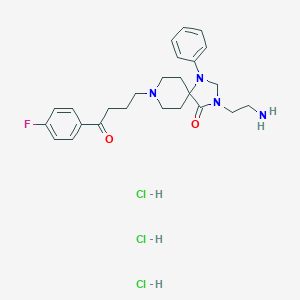
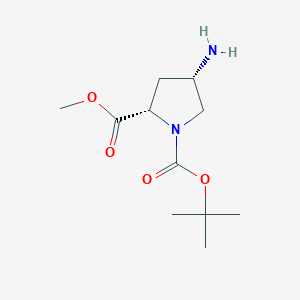
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)

![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)